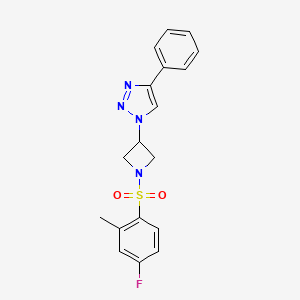
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a synthetic compound that has attracted attention due to its complex structure and potential biological activities. This compound features a triazole ring, an azetidine ring, and a sulfonyl group, which contribute to its versatility in medicinal chemistry and biological applications.
The molecular formula of the compound is C13H15FN4O2S with a molecular weight of approximately 310.35 g/mol. The presence of the fluorinated phenyl group enhances its lipophilicity, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15FN4O2S |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 2309733-70-6 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Azetidine Ring : Cyclization reactions involving appropriate amine and halide precursors under basic conditions.
- Introduction of the Sulfonyl Group : Sulfonylation of the azetidine intermediate using sulfonyl chlorides in the presence of a base.
- Attachment of the Triazole Ring : Formation through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition using azides and alkynes under copper-catalyzed conditions .
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
Anti-inflammatory Activity
A study evaluating related triazole compounds demonstrated appreciable anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that the compound may possess similar therapeutic potential .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. For example, certain triazole-thione compounds were found to be active against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant cytotoxicity . While specific data on our compound is limited, its structural similarities suggest potential efficacy in cancer treatment.
Case Study 1: Triazole Derivatives in Cancer Research
In a study focused on triazole derivatives, several compounds were synthesized and screened for their cytotoxic effects against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating strong anticancer activity .
Case Study 2: Anti-inflammatory Studies
Research on related compounds showed that triazoles could inhibit inflammatory pathways effectively. In vitro studies demonstrated that certain derivatives reduced pro-inflammatory cytokine production significantly compared to controls .
Properties
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-13-9-15(19)7-8-18(13)26(24,25)22-10-16(11-22)23-12-17(20-21-23)14-5-3-2-4-6-14/h2-9,12,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVLGLJMVWQOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














